molecular formula C21H18N2O6S B180732 N-Bsmoc-L-tryptophan CAS No. 197245-27-5

N-Bsmoc-L-tryptophan

Cat. No.: B180732
CAS No.: 197245-27-5
M. Wt: 426.4 g/mol
InChI Key: UILOLDADSJLWEJ-SFHVURJKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Bsmoc-L-tryptophan typically involves the protection of the amino group of L-tryptophan with the Bsmoc group. This process can be achieved through the reaction of L-tryptophan with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective protection of the amino group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Bsmoc-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Bsmoc-L-tryptophan is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Bsmoc-L-tryptophan involves its interaction with specific molecular targets and pathways. The Bsmoc group provides protection to the amino group of L-tryptophan, allowing it to participate in selective reactions without interference from other functional groups. This selective protection is crucial in synthetic chemistry and biochemical studies, where precise modifications are required .

Comparison with Similar Compounds

    N-Fmoc-L-tryptophan: Another protected form of L-tryptophan with a fluorenylmethoxycarbonyl (Fmoc) group.

    N-Boc-L-tryptophan: Contains a tert-butyloxycarbonyl (Boc) protecting group.

    N-Cbz-L-tryptophan: Features a benzyloxycarbonyl (Cbz) group.

Comparison:

Properties

IUPAC Name

(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6S/c24-20(25)18(10-14-11-22-17-7-3-2-6-16(14)17)23-21(26)29-12-15-9-13-5-1-4-8-19(13)30(15,27)28/h1-9,11,18,22H,10,12H2,(H,23,26)(H,24,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILOLDADSJLWEJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428832
Record name N-Bsmoc-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197245-27-5
Record name N-Bsmoc-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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